

BI 01383298: A Technical Guide to its Biological Activity and Mechanism of Action

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Compound of Interest

Compound Name: BI 01383298

Cat. No.: B15584180

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Introduction

BI 01383298 is a potent, selective, and irreversible inhibitor of the human sodium-coupled citrate transporter, SLC13A5 (also known as NaCT). Developed by Boehringer Ingelheim, this chemical probe serves as a critical tool for investigating the physiological and pathological roles of SLC13A5. The transporter is highly expressed in the liver and plays a key role in cellular energy metabolism by importing extracellular citrate. This document provides a comprehensive overview of the biological activity of **BI 01383298**, detailing its inhibitory potency, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Data Summary

The inhibitory activity of **BI 01383298** against human SLC13A5 has been quantified in various cellular models. The following table summarizes the key potency data.

Parameter	Cell Line	Condition	Value	Reference
IC50	HEK293	Overexpressing hSLC13A5	~100 nM	[1]
IC50	HepG2	Endogenous hSLC13A5 expression	~100 nM	[1]
IC50	HEK cells	Overexpressing hSLC13A5	56 nM	[2]
IC50	HepG2 cells	Endogenous SLC13A5 expression	24 nM	[2]
Selectivity	Other SLC13 family members	>1000-fold	[2]	
Activity on mNact	Mouse NaCT	No effect	[3]	

Mechanism of Action

BI 01383298 acts as an irreversible and non-competitive inhibitor of the human SLC13A5 transporter.[1] This means that it binds to a site on the transporter distinct from the citrate binding site and forms a stable, covalent bond, leading to a permanent inactivation of the transporter's function. Its mechanism has been elucidated through a series of in vitro experiments.

Experimental Protocols

This section details the methodologies employed to characterize the biological activity of **BI 01383298**.

Cellular Citrate Uptake Assay

This assay measures the ability of **BI 01383298** to inhibit the uptake of citrate into cells.

- Cell Lines:

- HEK293 cells: Stably overexpressing the human SLC13A5 transporter.
- HepG2 cells: Human hepatocellular carcinoma cell line with endogenous expression of SLC13A5.
- Materials:
 - [14C]-labeled citrate
 - **BI 01383298**
 - Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
 - Cell lysis buffer
 - Scintillation counter
- Protocol:
 - Seed HEK293 or HepG2 cells in appropriate multi-well plates and culture until confluent.
 - Wash the cells with pre-warmed assay buffer.
 - Pre-incubate the cells with varying concentrations of **BI 01383298** in assay buffer for a specified time (e.g., 30 minutes) at 37°C.
 - Initiate the uptake reaction by adding assay buffer containing a fixed concentration of [14C]-citrate.
 - Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
 - Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
 - Lyse the cells using a suitable lysis buffer.
 - Measure the radioactivity in the cell lysates using a scintillation counter.
 - Calculate the percentage of inhibition at each concentration of **BI 01383298** relative to a vehicle control and determine the IC50 value by non-linear regression analysis.

Determination of Irreversible Inhibition

To confirm the irreversible nature of the inhibition, a washout experiment is performed.

- Protocol:
 - Pre-incubate HepG2 cells with a high concentration of **BI 01383298** (e.g., 10x IC₅₀) for 30 minutes.
 - Wash the cells extensively with fresh, inhibitor-free assay buffer to remove any unbound inhibitor.
 - Perform the [¹⁴C]-citrate uptake assay as described above.
 - Expected Outcome: If the inhibition is irreversible, the transporter activity will not be restored even after the removal of the free inhibitor from the medium.

Determination of Non-Competitive Inhibition

The non-competitive mechanism is investigated by assessing the effect of the inhibitor on the transporter's kinetics.

- Protocol:
 - Perform the [¹⁴C]-citrate uptake assay with varying concentrations of [¹⁴C]-citrate in the presence and absence of a fixed concentration of **BI 01383298**.
 - Measure the initial rates of citrate uptake at each substrate concentration.
 - Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
 - Expected Outcome: For non-competitive inhibition, the V_{max} (maximum velocity) will decrease in the presence of the inhibitor, while the K_m (Michaelis constant, a measure of substrate affinity) will remain unchanged. This results in lines on the Lineweaver-Burk plot that intersect on the x-axis.

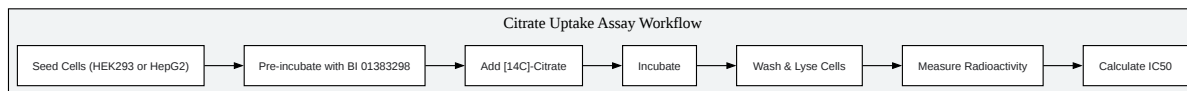
Target Engagement - Thermal Shift Assay (TSA)

This biophysical assay confirms the direct binding of **BI 01383298** to the SLC13A5 protein and assesses the resulting stabilization. The Prometheus system is a suitable instrument for this purpose.

- Principle: The binding of a ligand to a protein often increases its thermal stability. The Prometheus instrument measures changes in the intrinsic fluorescence of a protein as it unfolds with increasing temperature.
- Generalized Protocol:
 - Purify the human SLC13A5 protein.
 - Incubate the purified protein with varying concentrations of **BI 01383298**. A negative control compound, which is structurally similar but inactive, should also be tested.
 - Load the samples into the capillaries of the Prometheus instrument.
 - Apply a thermal ramp, gradually increasing the temperature.
 - The instrument will monitor the changes in tryptophan fluorescence.
 - The melting temperature (T_m), the temperature at which 50% of the protein is unfolded, is calculated for each condition.
 - Expected Outcome: A significant increase in the T_m of SLC13A5 in the presence of **BI 01383298**, but not the negative control, indicates direct target engagement and stabilization.

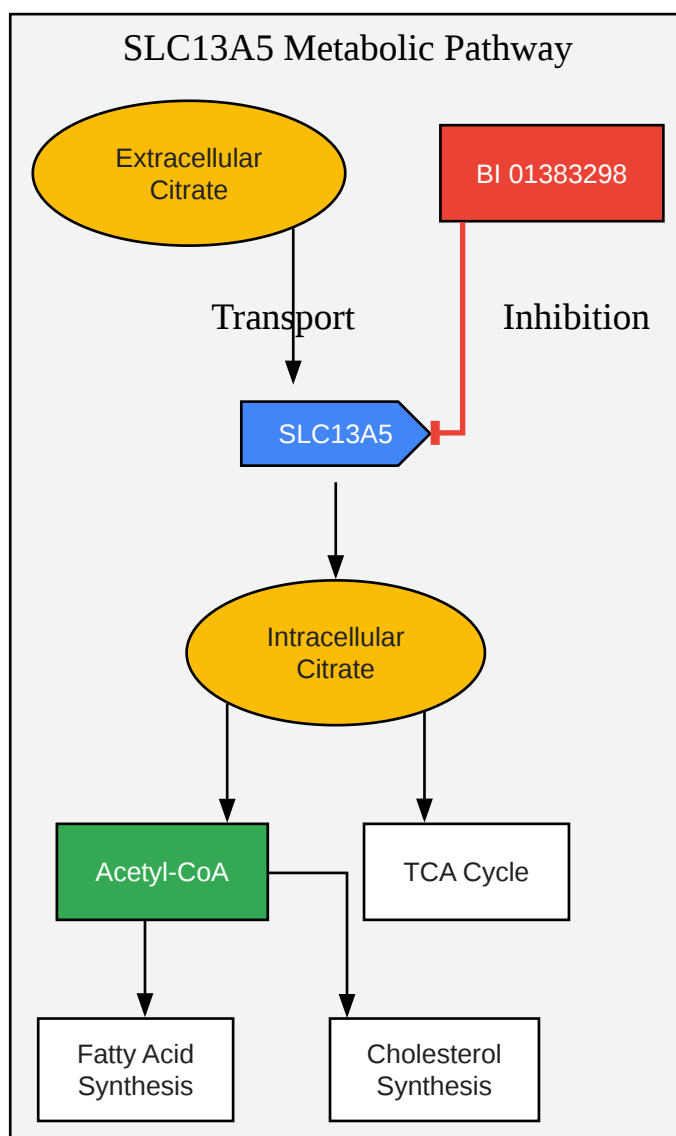
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and experimental logic.



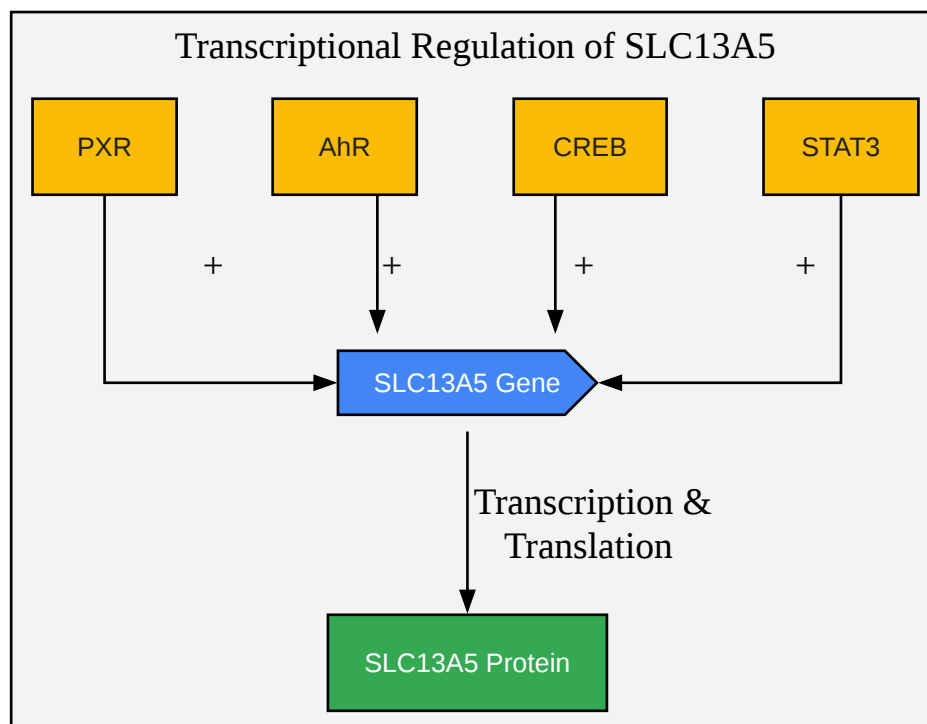
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Caption: Workflow for determining the IC₅₀ of **BI 01383298**.



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Caption: Role of SLC13A5 in cellular metabolism and its inhibition.



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